molecular formula C10H9NO2 B1596297 1-ethyl-1H-indole-2,3-dione CAS No. 4290-94-2

1-ethyl-1H-indole-2,3-dione

Cat. No. B1596297
CAS RN: 4290-94-2
M. Wt: 175.18 g/mol
InChI Key: ORYSFKVWQQMDAX-UHFFFAOYSA-N
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Description

“1-ethyl-1H-indole-2,3-dione” is a chemical compound with the linear formula C10H9NO2 . It has a molecular weight of 175.189 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of indole derivatives, including “1-ethyl-1H-indole-2,3-dione”, has been a subject of research due to their prevalence in selected alkaloids . The synthesis often involves the alkylation reaction on the nitrogen atom .


Molecular Structure Analysis

The molecular structure of “1-ethyl-1H-indole-2,3-dione” is characterized by a significant heterocyclic system, which is common in natural products and drugs . The InChI representation of the molecule is InChI=1S/C10H9NO2/c1-2-11-8-6-4-3-5-7 (8)9 (12)10 (11)13/h3-6H,2H2,1H3 .


Chemical Reactions Analysis

Indole derivatives, including “1-ethyl-1H-indole-2,3-dione”, are important types of molecules that play a main role in cell biology . They are used as precursors for drug synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-ethyl-1H-indole-2,3-dione” include a molecular weight of 175.18 g/mol, XLogP3 of 0.9, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 1, Exact Mass of 175.063328530 g/mol, Monoisotopic Mass of 175.063328530 g/mol, Topological Polar Surface Area of 37.4 Ų, Heavy Atom Count of 13, and Formal Charge of 0 .

Scientific Research Applications

Scientific Research Applications of 1-ethyl-1H-indole-2,3-dione

  • Antimicrobial Activity :1-ethyl-1H-indole-2,3-dione, along with other derivatives, has been utilized in synthesizing compounds with notable antimicrobial properties. For instance, compounds synthesized from 1H-indole-2,3-dione showed high antimicrobial activity against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains such as Aspergillus niger and Candida metapsilosis (Ashok et al., 2015).

  • Synthesis of Heterocyclic Compounds :This compound is recognized for its versatility in organic synthesis, particularly in creating a wide range of heterocyclic compounds, such as indoles and quinolines. It's also used as raw material in drug synthesis. This versatility extends to its presence in mammalian tissues and potential role as a modulator of biochemical processes (Garden & Pinto, 2001).

  • Chemosensor Applications :Due to its functional groups, 1-ethyl-1H-indole-2,3-dione serves as a chemosensor, particularly for metal ions. It has shown high selectivity and sensitivity in detecting Fe3+ ions, indicating its potential in environmental and analytical chemistry (Fahmi et al., 2019).

  • , including 1-ethyl-1H-indole-2,3-dione, are found in various plants and mammalian tissues, and they have been used in synthesizing heterocyclic compounds for drugs. The Mannich bases of indole-2,3-dione, for instance, display significant antibacterial activities. Additionally, compounds with electronegative groups and p/π-electron systems, like those derived from indole-2,3-dione, have shown efficiency as corrosion inhibitors (Yanhong Miao, 2014).
  • Drug-Like Molecule Synthesis :Indole-2,3-dione derivatives are used in drug synthesis due to their structural versatility. For example, methods have been developed for constructing drug-like molecules from 1H-indole-2-carboxylic acids, showcasing the compound's potential in medicinal chemistry (Tsirulnikov et al., 2009).

  • Structural and Molecular Analysis :The structural properties of 1-ethyl-1H-indole-2,3-dione have been studied extensively, highlighting its planar structure and potential for forming hydrogen bonds in crystalline forms. Such studies are crucial for understanding its chemical behavior and potential applications in various fields (Qachchachi et al., 2016).

Future Directions

The investigation of novel methods of synthesis of indole derivatives, including “1-ethyl-1H-indole-2,3-dione”, has attracted the attention of the chemical community . The application of these compounds for the treatment of various disorders in the human body is a promising area of future research .

properties

IUPAC Name

1-ethylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-2-11-8-6-4-3-5-7(8)9(12)10(11)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYSFKVWQQMDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50311456
Record name 1-ethyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50311456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-1H-indole-2,3-dione

CAS RN

4290-94-2
Record name 4290-94-2
Source DTP/NCI
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Record name 1-ethyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50311456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-2,3-dihydro-1H-indole-2,3-dione
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
P Eraslan‐Elma, A Akdemir, E Berrino… - Archiv der …, 2022 - Wiley Online Library
Methyl/ethyl/benzyl‐5‐(un)substituted 1H‐indole‐2,3‐diones (2, 3, and 4) were synthesized by reaction of 5‐(un)substituted 1H‐indole‐2,3‐diones (1) with methyl iodide, ethyl chloride, …
Number of citations: 4 onlinelibrary.wiley.com
MN Soltani Rad, A Khalafi‐Nezhad… - Helvetica Chimica …, 2010 - Wiley Online Library
A convenient and efficient method for a one‐pot conversion of N‐alkylisatins to N‐alkylisatin O‐alkyloximes 7a–7n as potential chemotherapeutic agents is described (Scheme) (isatin=…
Number of citations: 13 onlinelibrary.wiley.com
AA Kadi, NS Al-Shakliah… - Mass Spectrometry …, 2015 - koreascience.kr
N-Alkyl/benzyl substituted isatin derivatives are intermediates and synthetic precursors for the preparation of biological active heterocycles. N-alkyl/benzyl isatins have showed various …
Number of citations: 2 koreascience.kr
G Satish, A Polu, T Ramar… - The Journal of Organic …, 2015 - ACS Publications
Molecular iodine-promoted efficient construction of isatins from 2′-aminophenylacetylenes, 2′-aminostyrenes, and 2′-amino-β-ketoesters is developed via oxidative amidation of sp, …
Number of citations: 65 pubs.acs.org
D Zhao, J Hu, K Cao, B Xiao, E Zhou, Q Zhang - Dyes and Pigments, 2019 - Elsevier
Two new non-fullerene acceptors (NFAs) have been synthesized for organic solar cell (OSC) applications. Isatin related weak electron withdrawing moieties were coupled with …
Number of citations: 13 www.sciencedirect.com
A Ilangovan, G Satish - The Journal of Organic Chemistry, 2014 - ACS Publications
Synthesis of isatin and iodoisatin from 2′-aminoacetophenone was achieved via oxidative amido cyclization of the sp 3 C–H bond using I 2 –TBHP as the catalytic system. The reaction …
Number of citations: 81 pubs.acs.org
O Radul, N Sucman, S Pogrebnoi, A Barbă… - Chemistry Journal of …, 2011 - ibn.idsi.md
The synthesis and antiviral activity evaluation of new derivatives of 2-aminothiazole, 1, 2, 4-triazole, as well as oxindoles has been realized. The synthesized compounds exhibited …
Number of citations: 22 ibn.idsi.md

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